

# KER-047 Clinical Trial Discontinuation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | KER047   |           |
| Cat. No.:            | B8134263 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of clinical trials for KER-047, an investigational activin receptor-like kinase-2 (ALK2) inhibitor.

### Frequently Asked Questions (FAQs)

Q1: What is KER-047 and what was its intended therapeutic use?

A1: KER-047 is a small molecule inhibitor of activin receptor-like kinase-2 (ALK2), a receptor in the Transforming Growth Factor-Beta (TGF-β) superfamily. It was being developed by Keros Therapeutics for the treatment of anemias caused by iron imbalance, such as iron-refractory iron deficiency anemia (IRIDA), and for the rare musculoskeletal disorder fibrodysplasia ossificans progressiva (FOP).[1]

Q2: What was the mechanism of action for KER-047 in treating iron-related disorders?

A2: KER-047 was designed to inhibit ALK2 signaling, which plays a key role in the regulation of hepcidin, the master regulator of iron homeostasis. By inhibiting ALK2, KER-047 was expected to decrease hepcidin levels. Lower hepcidin levels would in turn lead to increased iron mobilization from stores, resulting in higher serum iron and transferrin saturation, thus addressing the iron deficiency seen in certain anemias.[1]

Q3: What were the primary reasons for the discontinuation of the KER-047 clinical trials?



A3: Several KER-047 clinical trials were discontinued for different reasons:

- Phase 2 Trial in Iron Deficiency Anemia (NCT05927012): This trial was withdrawn in November 2023 due to recruitment challenges.
- Phase 1 Trials in Anemia and Fibrodysplasia Ossificans Progressiva (FOP) in healthy
  volunteers: These trials were also discontinued in November 2023.[2] While a specific
  reason for the discontinuation of the FOP program has not been explicitly stated in the
  provided search results, the overall cessation of development for these indications is evident.

Q4: Were there any safety concerns with KER-047 observed in the clinical trials?

A4: In the Phase 1 trial involving healthy volunteers, KER-047 was generally reported to be well-tolerated, with most adverse events being mild to moderate in severity.[1] However, some adverse events (AEs) led to study drug discontinuation in a portion of the participants. The most common AEs leading to discontinuation were lymphopenia (a reduction in a type of white blood cell) and chills. There were no serious adverse events (SAEs) reported in the Phase 1 trial.[1]

## Troubleshooting and Experimental Data Phase 1 Clinical Trial in Healthy Volunteers

Experimental Design and Dosing:

The Phase 1 trial was a randomized, double-blind, placebo-controlled study in healthy volunteers. It consisted of two parts:

- Part 1 (Single Ascending Dose): Evaluated single oral doses of KER-047.
- Part 2 (Multiple Ascending Dose): Evaluated multiple ascending daily doses ranging from 50 mg to 350 mg for 7 to 14 days.[1]

Pharmacodynamic Effects:

Administration of KER-047 in healthy volunteers demonstrated target engagement and proof of mechanism. The observed effects were dose-dependent and included:



- Increased Serum Iron and Transferrin Saturation: KER-047 led to robust and sustained increases in serum iron and transferrin saturation.[1]
- Decreased Ferritin: A decrease in serum ferritin levels was observed, consistent with the mobilization of iron stores.[1]
- Decreased Hepcidin: Decreases in serum hepcidin were observed in the 50 mg, 100 mg, and 200 mg dose groups.[1]

While the press releases mentioned figures displaying this quantitative data, the specific numerical data from these figures was not available in the search results.

Adverse Events (AEs) in the Multiple Ascending Dose Cohorts:

The following table summarizes the key adverse event data from the Phase 1 multiple ascending dose trial.

| Metric                                        | KER-047                                                                                                                                                                                           | Placebo            |
|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| Participants Discontinuing Due to AEs         | 25% (10 out of 40)                                                                                                                                                                                | 9.1% (1 out of 11) |
| Common AEs Leading to Discontinuation         | Lymphopenia, Chills                                                                                                                                                                               | Not Specified      |
| Other Common AEs (more frequent than placebo) | Abdominal discomfort, upper abdominal pain, decreased appetite, diarrhea, dizziness, fatigue, gastroenteritis, headache, myalgia, nausea, neutropenia, pyrexia, rhinorrhea, tonsilitis, vomiting. |                    |

#### **Experimental Protocols:**

Detailed experimental protocols for the measurement of serum iron, transferrin saturation, ferritin, and hepcidin in the KER-047 clinical trials are not publicly available. These would typically be proprietary to the sponsoring company, Keros Therapeutics. In general, such



biomarkers are measured using validated immunoassays (like ELISA) or mass spectrometry-based methods from blood samples collected at specified time points during the study.

# Visualizations Signaling Pathway of KER-047

The following diagram illustrates the proposed mechanism of action of KER-047.



Click to download full resolution via product page

Caption: Mechanism of action of KER-047 in iron metabolism.

## **Logical Flow of KER-047 Clinical Trial Discontinuation**

This diagram outlines the logical progression leading to the discontinuation of the KER-047 clinical trials for certain indications.





Click to download full resolution via product page

Caption: Logical flow of KER-047 clinical trial discontinuation events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 2. KER 047 AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [KER-047 Clinical Trial Discontinuation: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8134263#reasons-for-ker-047-clinical-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com